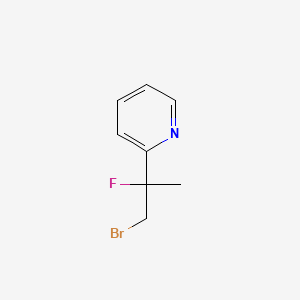
2-(1-Bromo-2-fluoropropan-2-yl)pyridine
Descripción general
Descripción
2-(1-Bromo-2-fluoropropan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-Bromo-2-fluoropropan-2-yl)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a bromo and a fluoro group, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study on various pyridine-containing compounds showed that those with halogen substitutions, like bromine and fluorine, often enhance antimicrobial efficacy against bacteria and fungi .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-(Substituted Pyridyl)-1,4-dihydropyridine | S. aureus | 16 µg/mL |
| Pyridin-2-one derivatives | P. aeruginosa | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of pyridine derivatives has been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure.
Table 2: Cytotoxicity Results Against MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
3. Neuroprotective Effects
Emerging studies suggest that certain pyridine derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been highlighted in recent research involving models of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, contributing to neuroprotection.
Propiedades
IUPAC Name |
2-(1-bromo-2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYTKUBNLFLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















